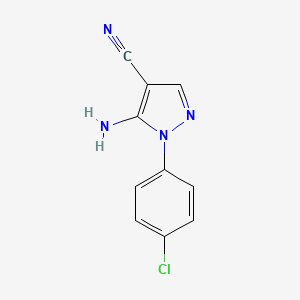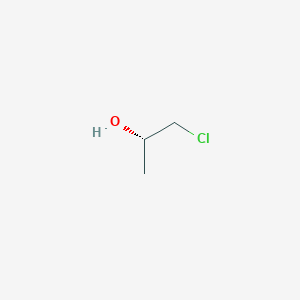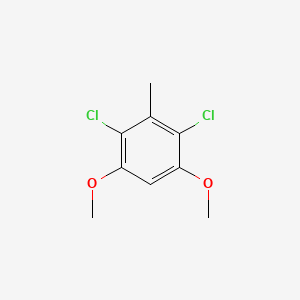![molecular formula C8H7N3O3S B1348311 {[5-(2-呋喃基)-4h-1,2,4-三唑-3-基]硫代}乙酸 CAS No. 30452-55-2](/img/structure/B1348311.png)
{[5-(2-呋喃基)-4h-1,2,4-三唑-3-基]硫代}乙酸
描述
“{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a compound that contains a furan ring . It is related to the class of 1,2,4-triazole drugs, which are known for their antimicrobial properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide .Molecular Structure Analysis
The molecular formula of “{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is C8H7N3O3S . The structure includes a furan ring and a 1,2,4-triazole ring .Chemical Reactions Analysis
While specific chemical reactions involving “{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” are not available, it’s worth noting that 1,2,4-triazole derivatives have been studied for their inhibitory potential against various proteins essential for bacteria .Physical And Chemical Properties Analysis
The molecular weight of “{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is 225.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The exact mass is 225.02081227 g/mol .科学研究应用
合成和结构表征
- 合成了巯基乙酸取代的 1,2,4-三唑,特别是 2-{[5-(吡啶-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酸 (H2L),并用于制备双核钴和镍配合物。这些配合物表现出很强的脲酶抑制活性,表明在解决与脲酶相关的酶促紊乱或农业问题方面具有潜在应用 (Fang 等人,2019)。
抗真菌评价
- 合成并评估了新型 1,2,4-三唑基巯基乙酰硫代氨基甲酸酯和 1,2,4-三唑基巯基甲基-1,3,4-噻二唑类似物对真菌的活性。这些化合物对各种真菌菌株表现出显着的活性,突出了它们在开发新型抗真菌剂中的潜力 (Terzioğlu Klip 等人,2010)。
金属配合物的合成和生物活性
- 用 2-{[5-(吡啶-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酸与乙酸锰(II)、乙酸锌(II)和乙酸镉(II)反应,得到具有显着脲酶抑制活性的金属配合物。这些配合物可能在开发治疗脲酶活性是促成因素的疾病方面具有应用 (Zhang 等人,2021)。
抗菌活性
- 一些新合成的含有 {[5-(2-呋喃基)-4h-1,2,4-三唑-3-基]硫代}乙酸部分的化合物显示出有希望的抗菌和抗真菌活性。这些发现支持进一步研究它们作为抗菌剂的用途,特别是对于对现有抗生素产生耐药性的菌株 (Ulusoy 等人,2001)。
未来方向
The future directions for “{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” and similar compounds could involve further exploration of their antimicrobial properties . Given the increasing prevalence of antibiotic resistance, these compounds could potentially serve as a basis for the development of new antimicrobial agents.
作用机制
Target of Action
A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the proteinaldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in the development of complications of diabetes mellitus.
Mode of Action
If it is similar to its nitrofuran counterpart, it may interact with aldose reductase, potentially inhibiting its activity . This could alter glucose metabolism, potentially mitigating some complications of diabetes.
Biochemical Pathways
If it acts similarly to its nitrofuran analogue, it may influence the polyol pathway by inhibiting aldose reductase . This could reduce the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations.
Result of Action
If it acts similarly to its nitrofuran analogue, it may reduce the accumulation of sorbitol within cells, potentially mitigating cellular damage .
生化分析
Biochemical Properties
{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as aldose reductase, which is involved in the reduction of glucose to sorbitol . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the conversion of glucose to sorbitol, which is beneficial in managing conditions such as diabetic complications.
Cellular Effects
The effects of {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to manage oxidative damage . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes. By binding to the active site of enzymes, it can inhibit or activate their activity. For example, its interaction with aldose reductase results in enzyme inhibition, which subsequently affects the metabolic pathway of glucose . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid vary with different dosages. At lower doses, it has been observed to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to inhibit enzymes involved in glucose metabolism, leading to alterations in the levels of glucose and its metabolites . Additionally, it can affect the activity of enzymes involved in oxidative stress response, thereby modulating the levels of reactive oxygen species and other related metabolites.
Transport and Distribution
The transport and distribution of {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, which influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing it to specific compartments or organelles, thereby influencing its biochemical and cellular effects.
属性
IUPAC Name |
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c12-6(13)4-15-8-9-7(10-11-8)5-2-1-3-14-5/h1-3H,4H2,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDHTIUTZPSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NN2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200785 | |
| Record name | 2-[[3-(2-Furanyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30452-55-2 | |
| Record name | 2-[[3-(2-Furanyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30452-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3-(2-Furanyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















